9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
Description
The compound 9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a purine derivative characterized by a 2-methoxyethyl group at the 9-position and a complex sulfonyl-substituted octahydropyrrolo[3,4-c]pyrrole moiety at the 6-position. Purine derivatives are widely studied for their biological activities, including kinase inhibition and antiviral properties.
The 2-methoxyethyl group at position 9 may enhance solubility compared to hydrophobic aryl substituents, while the sulfonyl-linked pyrrolo-pyrrole system at position 6 could contribute to target binding via hydrogen bonding or electrostatic interactions. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement.
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-[5-(1-methylimidazol-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O3S/c1-23-4-3-19-18(23)30(27,28)26-9-13-7-25(8-14(13)10-26)17-15-16(20-11-21-17)24(12-22-15)5-6-29-2/h3-4,11-14H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZFKJHPQGZSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares a purine core with several analogs but differs critically in substituent chemistry. Key comparisons include:
Table 1: Substituent and Property Comparison
*Estimated based on formula; †Range varies with substituents.
Key Research Findings
- Substituent Effects on Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to phenyl () or 2,5-dimethylpyrrol () substituents, which are more hydrophobic.
- Sulfonyl vs.
- Bicyclic Moieties : The octahydropyrrolo[3,4-c]pyrrole system in the target compound introduces conformational rigidity, which could improve selectivity compared to flexible methoxy-linked imidazoles ().
Pharmacological Implications
For example:
- Imidazole-containing analogs () are known to interact with ATP-binding pockets in kinases.
- Sulfonamide groups, as in the target compound, are common in drugs targeting carbonic anhydrases or tyrosine kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
